molecular formula C10H16N2O2 B13436423 3-(3-(Methoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

3-(3-(Methoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

Cat. No.: B13436423
M. Wt: 196.25 g/mol
InChI Key: YMFVXFJKBPITQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(Methoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is a chemical compound that features a piperidine ring substituted with a methoxymethyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Methoxymethyl)piperidin-1-yl)-3-oxopropanenitrile typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the methoxymethyl and nitrile groups. One common method involves the use of piperidine as a starting material, which undergoes alkylation with methoxymethyl chloride to form the methoxymethyl-substituted piperidine. This intermediate is then reacted with a nitrile-containing reagent under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Methoxymethyl)piperidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-(3-(Methoxymethyl)piperidin-1-yl)-3-oxopropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-(Methoxymethyl)piperidin-1-yl)-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxymethyl and nitrile groups can influence the compound’s binding affinity and specificity, affecting its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(Methoxymethyl)piperidin-1-yl)propanoic acid
  • 3-[3-(Methoxymethyl)-1-piperidinyl]propyl carbamoylcarbamate
  • 3-[3-(Methoxymethyl)piperidin-1-yl]propane-1,2-diol

Uniqueness

3-(3-(Methoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

3-[3-(methoxymethyl)piperidin-1-yl]-3-oxopropanenitrile

InChI

InChI=1S/C10H16N2O2/c1-14-8-9-3-2-6-12(7-9)10(13)4-5-11/h9H,2-4,6-8H2,1H3

InChI Key

YMFVXFJKBPITQH-UHFFFAOYSA-N

Canonical SMILES

COCC1CCCN(C1)C(=O)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.